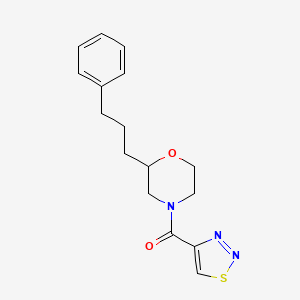
2-(3-phenylpropyl)-4-(1,2,3-thiadiazol-4-ylcarbonyl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-phenylpropyl)-4-(1,2,3-thiadiazol-4-ylcarbonyl)morpholine, also known as TDZD-8, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. TDZD-8 is a synthetic compound that was first discovered in 2001 by researchers at the University of Dundee, UK. Since then, TDZD-8 has been extensively studied for its mechanism of action and its potential use in treating various diseases.
作用机制
2-(3-phenylpropyl)-4-(1,2,3-thiadiazol-4-ylcarbonyl)morpholine inhibits the activity of GSK-3β by binding to the ATP-binding site of the enzyme. This binding prevents the enzyme from phosphorylating its substrate, leading to the inhibition of downstream signaling pathways. Inhibition of GSK-3β activity has been shown to promote cell survival, reduce inflammation, and improve insulin sensitivity.
Biochemical and Physiological Effects:
2-(3-phenylpropyl)-4-(1,2,3-thiadiazol-4-ylcarbonyl)morpholine has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 2-(3-phenylpropyl)-4-(1,2,3-thiadiazol-4-ylcarbonyl)morpholine inhibits the proliferation of cancer cells and induces apoptosis. 2-(3-phenylpropyl)-4-(1,2,3-thiadiazol-4-ylcarbonyl)morpholine has also been shown to reduce inflammation in various animal models of inflammatory diseases. In addition, 2-(3-phenylpropyl)-4-(1,2,3-thiadiazol-4-ylcarbonyl)morpholine has been shown to improve insulin sensitivity in animal models of diabetes.
实验室实验的优点和局限性
2-(3-phenylpropyl)-4-(1,2,3-thiadiazol-4-ylcarbonyl)morpholine has several advantages for lab experiments, including its high purity and high yield synthesis method, its well-established mechanism of action, and its potential therapeutic applications in various diseases. However, 2-(3-phenylpropyl)-4-(1,2,3-thiadiazol-4-ylcarbonyl)morpholine also has some limitations, including its potential toxicity and its limited solubility in aqueous solutions.
未来方向
There are several future directions for 2-(3-phenylpropyl)-4-(1,2,3-thiadiazol-4-ylcarbonyl)morpholine research. One potential direction is to develop more potent and selective GSK-3β inhibitors based on the structure of 2-(3-phenylpropyl)-4-(1,2,3-thiadiazol-4-ylcarbonyl)morpholine. Another direction is to investigate the potential use of 2-(3-phenylpropyl)-4-(1,2,3-thiadiazol-4-ylcarbonyl)morpholine in combination with other drugs for the treatment of various diseases. Furthermore, the use of 2-(3-phenylpropyl)-4-(1,2,3-thiadiazol-4-ylcarbonyl)morpholine in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, is an area of active research. Finally, the development of 2-(3-phenylpropyl)-4-(1,2,3-thiadiazol-4-ylcarbonyl)morpholine analogs with improved solubility and reduced toxicity is an important direction for future research.
Conclusion:
In conclusion, 2-(3-phenylpropyl)-4-(1,2,3-thiadiazol-4-ylcarbonyl)morpholine is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. 2-(3-phenylpropyl)-4-(1,2,3-thiadiazol-4-ylcarbonyl)morpholine has been extensively studied for its mechanism of action and its potential use in treating various diseases. The synthesis method for 2-(3-phenylpropyl)-4-(1,2,3-thiadiazol-4-ylcarbonyl)morpholine has been optimized to yield high purity and high yield of the compound. 2-(3-phenylpropyl)-4-(1,2,3-thiadiazol-4-ylcarbonyl)morpholine has several advantages for lab experiments, including its well-established mechanism of action and its potential therapeutic applications. However, 2-(3-phenylpropyl)-4-(1,2,3-thiadiazol-4-ylcarbonyl)morpholine also has some limitations, including its potential toxicity and limited solubility in aqueous solutions. Future research directions for 2-(3-phenylpropyl)-4-(1,2,3-thiadiazol-4-ylcarbonyl)morpholine include the development of more potent and selective GSK-3β inhibitors, investigation of its use in combination with other drugs, and the development of 2-(3-phenylpropyl)-4-(1,2,3-thiadiazol-4-ylcarbonyl)morpholine analogs with improved solubility and reduced toxicity.
合成方法
2-(3-phenylpropyl)-4-(1,2,3-thiadiazol-4-ylcarbonyl)morpholine is synthesized through a multistep process that involves the reaction between 3-phenylpropylamine and thiosemicarbazide. The resulting compound is then reacted with chloroacetyl chloride to obtain the intermediate compound, which is further reacted with morpholine to yield 2-(3-phenylpropyl)-4-(1,2,3-thiadiazol-4-ylcarbonyl)morpholine. The synthesis method for 2-(3-phenylpropyl)-4-(1,2,3-thiadiazol-4-ylcarbonyl)morpholine has been optimized to yield high purity and high yield of the compound.
科学研究应用
2-(3-phenylpropyl)-4-(1,2,3-thiadiazol-4-ylcarbonyl)morpholine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, Alzheimer's disease, and Parkinson's disease. 2-(3-phenylpropyl)-4-(1,2,3-thiadiazol-4-ylcarbonyl)morpholine has been shown to inhibit the activity of glycogen synthase kinase-3β (GSK-3β), which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. Inhibition of GSK-3β activity has been linked to the treatment of various diseases, including cancer and neurodegenerative disorders.
属性
IUPAC Name |
[2-(3-phenylpropyl)morpholin-4-yl]-(thiadiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c20-16(15-12-22-18-17-15)19-9-10-21-14(11-19)8-4-7-13-5-2-1-3-6-13/h1-3,5-6,12,14H,4,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFZJJPZJIHYOJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C2=CSN=N2)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sdccgsbi-0117621.P001 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 3-(3-chlorobenzyl)-1-[(isopropylamino)carbonyl]-3-piperidinecarboxylate](/img/structure/B6056978.png)
![2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-2-phenylacetamide](/img/structure/B6056984.png)

![methyl 4-[({[4-hydroxy-6-(2-thienyl)-2-pyrimidinyl]thio}acetyl)amino]benzoate](/img/structure/B6057001.png)
![1-[1-(1,3-benzodioxol-5-ylacetyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine](/img/structure/B6057009.png)

![N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-5-methoxy-2-furamide](/img/structure/B6057016.png)

![[1-(3-ethoxy-4-methoxybenzyl)-3-(2-methylbenzyl)-3-piperidinyl]methanol](/img/structure/B6057025.png)
![4-hydroxy-3-methoxybenzaldehyde [5-(4-chlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6057042.png)
![[2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride](/img/structure/B6057057.png)
![5-amino-3-[(2-chlorobenzyl)thio][1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B6057062.png)
![2-[benzylidene(oxido)amino]-1-phenylethanone oxime](/img/structure/B6057077.png)
![3-(2,3-dihydro-1,4-benzodioxin-6-ylthio)-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]propanamide](/img/structure/B6057085.png)